5-Azacytosine-15N4

Descripción

Historical Context and Evolution in Epigenetics Research

The history of 5-azacytidine (B1684299) in research dates back to its synthesis in 1964. iiarjournals.orgoup.comstemcell.com Initially, these compounds were investigated for their potential antimetabolic activities, particularly against cancer cells. stemcell.comtoku-e.comnih.gov However, a pivotal discovery revealed their ability to inhibit DNA methylation. iiarjournals.orgstemcell.comtoku-e.comnih.govmdpi.comfrontiersin.org This finding was critical as it emerged alongside the growing understanding in the 1980s and beyond that DNA methylation, specifically the methylation of cytosine residues at CpG dinucleotides, plays a crucial role in regulating gene expression. mdpi.comtandfonline.com The recognition that 5-azacytidine could induce the expression of silenced genes in transformed cell lines provided early evidence of its epigenetic effects. mdpi.com This led to the widespread use of 5-azacytidine and decitabine (B1684300) as tools to study the correlation between DNA demethylation and gene activation. stemcell.comnih.gov The evolution of research has since focused on understanding the precise mechanisms by which these analogs affect DNA methylation and their broader implications in various biological processes and diseases. researchgate.nettandfonline.comnih.govmdpi.com

Role as a DNA Methyltransferase Inhibitor in Research Paradigms

The primary mechanism by which 5-azacytidine and decitabine function as DNA methyltransferase (DNMT) inhibitors is through their incorporation into DNA and, in the case of 5-azacytidine, also into RNA. uscourts.govwikipedia.orgiiarjournals.orgtoku-e.commims.comaacrjournals.org When these analogs are incorporated into DNA during replication, they can form irreversible covalent adducts with DNMT enzymes. iiarjournals.orgaacrjournals.orgfda.govtocris.com This binding effectively traps the DNMTs, preventing them from methylating newly synthesized DNA strands. uscourts.govaacrjournals.orgfda.govtocris.com The resulting hypomethylation of DNA can lead to the re-expression of genes that were previously silenced by methylation, including tumor suppressor genes. uscourts.goviiarjournals.org

Research paradigms utilizing 5-azacytidine often involve treating cells or organisms with the compound to induce DNA hypomethylation and observe the downstream effects on gene expression, cellular differentiation, and various biological processes. toku-e.comfrontiersin.orgnih.gov Studies have demonstrated that the extent of DNA demethylation and subsequent gene reactivation can be dependent on the concentration and duration of exposure to the analog. iiarjournals.orgnih.gov At lower concentrations, the predominant effect is the inhibition of DNMT activity and gene re-expression, while at higher concentrations, the incorporation into DNA and RNA can lead to cytotoxicity and inhibition of protein synthesis. iiarjournals.orgtoku-e.com This dual nature has influenced research strategies, with lower doses often favored for studying epigenetic modulation. iiarjournals.orgtoku-e.com

The use of 5-azacytidine and related compounds has been instrumental in establishing the causal link between DNA methylation patterns and gene silencing in various research contexts. nih.gov Researchers employ these inhibitors to experimentally manipulate methylation levels and dissect the epigenetic regulation of specific genes or pathways. iiarjournals.orgnih.gov

Overview of Key Research Areas Investigating 5-Azacytosine

Research involving 5-azacytosine and its nucleoside analogs spans a variety of fields, primarily driven by their ability to modulate DNA methylation. Key research areas include:

Epigenetics and Gene Regulation: Investigating the role of DNA methylation in gene silencing and the mechanisms by which demethylation can reactivate gene expression. iiarjournals.orgnih.govmdpi.com Studies explore how 5-azacytidine affects global and locus-specific methylation patterns and the resulting changes in chromatin structure and transcriptional activity. oup.comfrontiersin.orgfishersci.ca

Cell Differentiation and Development: Utilizing 5-azacytidine to induce differentiation in various cell types, such as embryonic stem cells and mesenchymal stem cells, by altering methylation landscapes that control developmental gene programs. toku-e.comtocris.comfishersci.ca Research in plant somatic embryogenesis has also shown that 5-azacytidine can influence differentiation processes by modifying methylation patterns. mdpi.comfrontiersin.org

Cancer Research: Studying the potential of 5-azacytidine and its analogs to reverse aberrant DNA hypermethylation observed in many cancers, which can silence tumor suppressor genes. iiarjournals.orgtoku-e.comnih.govnih.gov Research focuses on understanding the mechanisms of their anti-cancer activity, including the induction of apoptosis and cell cycle arrest, and exploring their use in combination therapies. iiarjournals.orgaacrjournals.orgnih.govhaematologica.org

Immunology: Investigating the immunomodulatory effects of 5-azacytidine, particularly its impact on T cell function and regulatory T cells, which is relevant in the context of its use in certain hematological disorders. haematologica.org

Antiviral Research: Exploring the potential antiviral properties of 5-azacytosine derivatives, including their effects on viral replication and the induction of lethal mutagenesis in viruses like HIV. researchgate.nettandfonline.com

These research areas highlight the diverse applications of 5-azacytosine and its analogs as valuable tools for understanding fundamental biological processes and exploring potential therapeutic strategies.

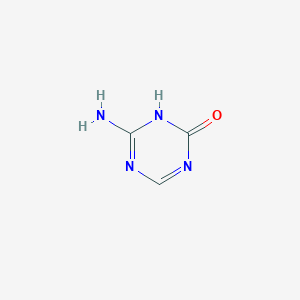

Structure

2D Structure

Propiedades

IUPAC Name |

6-amino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFTTYGMZOIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239275 | |

| Record name | 5-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-86-2 | |

| Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azacytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 931-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,3,5-triazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZACYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of 5 Azacytosine

Interaction with DNA Methyltransferases: Covalent Trapping and Depletion

One of the primary mechanisms by which 5-Azacytosine exerts its effects is through its interaction with DNA methyltransferases (DNMTs). researchgate.netnih.gov DNMTs are enzymes responsible for the transfer of a methyl group to the fifth carbon of cytosine residues within DNA, a process crucial for regulating gene expression and maintaining genomic stability. researchgate.netijrti.org

When 5-Azacytosine is incorporated into DNA, the nitrogen atom at the fifth position of the azacytosine ring, instead of the usual carbon atom, prevents the normal methylation reaction from completing. wikipedia.orgresearchgate.netnih.gov During the catalytic cycle, a covalent bond is formed between the DNMT enzyme and the cytosine ring. wikipedia.orgresearchgate.net In the case of a normal cytosine, this bond is transient and resolved upon methylation. However, with 5-Azacytosine incorporated into the DNA, the absence of the carbon at the fifth position prevents the beta-elimination reaction necessary to break this covalent bond. wikipedia.orgresearchgate.net This results in the irreversible covalent trapping of the DNMT enzyme to the DNA strand containing the 5-Azacytosine residue. wikipedia.orgresearchgate.netnih.gov

Beyond covalent trapping, an alternative, DNA-replication-independent pathway for DNMT1 depletion by hypomethylating agents like 5-Azacytosine has been proposed. This involves the induction of DNMT1 degradation via a proteasomal pathway dependent on hyperphosphorylation of DNMT1 by protein kinase C delta (PKCδ). researchgate.net Phosphorylated DNMT1 is then targeted for ubiquitination and rapid proteasomal degradation. researchgate.net

Incorporation into Nucleic Acids: DNA and RNA

5-Azacytosine, being a cytidine (B196190) analog, can be anabolized and incorporated into both DNA and RNA during nucleic acid synthesis. wikipedia.orgfishersci.caresearchgate.net This incorporation is a critical step in its mechanism of action.

Upon cellular uptake, 5-Azacytosine is phosphorylated through a series of enzymatic steps. researchgate.netnih.gov Uridine (B1682114) cytidine kinase (UCK) phosphorylates 5-Azacytosine to 5-aza-CMP, which is then successively phosphorylated by nucleoside monophosphate kinases (NMPK) and nucleoside diphosphatase kinase (NDPK) to form 5-aza-CDP and 5-aza-CTP. researchgate.netnih.gov

Approximately 80-90% of 5-Azacytosine is believed to be incorporated into RNA. researchgate.netnih.gov The remaining fraction, after conversion of 5-aza-CDP to 5-aza-dCDP by ribonucleotide reductase, is further phosphorylated to 5-aza-dCTP and incorporated into DNA. researchgate.netnih.gov

DNA Integration and Consequences for Replication

Once converted to its deoxy form (5-aza-dCTP), 5-Azacytosine can be incorporated into DNA during replication, substituting for cytosine. wikipedia.orgresearchgate.netresearchgate.net This incorporation is crucial for the covalent trapping of DNMTs, as discussed in Section 2.1. wikipedia.orgresearchgate.netnih.gov

The presence of 5-Azacytosine in the DNA can lead to replication lesions. oup.com The covalent adducts formed between DNMTs and the 5-Azacytosine-substituted DNA can impede the progression of replication forks, potentially leading to their collapse and the formation of double-strand breaks. oup.com This DNA damage can activate DNA damage signaling pathways. wikipedia.orgspandidos-publications.com

The incorporation of 5-Azacytosine into DNA and the subsequent trapping of DNMTs result in replication-dependent global DNA demethylation. researchgate.netoup.com As cells divide, the reduced levels of functional DNMTs lead to a failure to maintain the existing methylation patterns on the newly synthesized DNA strands. wikipedia.orgresearchgate.net This passive demethylation can lead to the re-expression of genes that were previously silenced by promoter hypermethylation. researchgate.netnih.govnih.gov

RNA Integration and Impact on Cellular Processes

A significant proportion of administered 5-Azacytosine is incorporated into various forms of RNA, including mRNA and tRNA. wikipedia.orgresearchgate.netnih.gov This incorporation can disrupt normal RNA function and metabolism. researchgate.netnih.gov

Incorporation into RNA can lead to the disassembly of polyribosomes, affect the methylation and acceptor function of transfer RNA, and inhibit protein production. wikipedia.org Studies have shown that 5-Azacytosine can inhibit tRNA methylation at DNMT2 target sites, such as tRNAAsp. oncotarget.comaacrjournals.org DNMT2 is a tRNA-specific methyltransferase. oncotarget.com The inhibition of tRNA methylation by 5-Azacytosine may lead to destabilization of tRNA and subsequent inhibition of protein synthesis. oncotarget.com

Furthermore, RNA incorporation of 5-Azacytosine has been implicated in the inhibition of ribonucleotide reductase (RR), an enzyme essential for providing the deoxyribonucleotides required for DNA synthesis. nih.gov Specifically, 5-Azacytosine has been identified as a potent inhibitor of RRM2, a subunit of RR. nih.gov This inhibition involves direct RNA incorporation of 5-Azacytosine and attenuated RRM2 mRNA stability. nih.gov The perturbation of deoxyribonucleotide pools due to RR inhibition can further impact DNA synthesis. nih.gov

Influence on DNA Synthesis and Cellular Proliferation

5-Azacytosine influences DNA synthesis and cellular proliferation through multiple mechanisms. The covalent trapping and depletion of DNMTs lead to DNA hypomethylation and the potential re-expression of genes, including those involved in cell cycle regulation and apoptosis, which can inhibit proliferation. researchgate.netnih.govnih.gov

The incorporation of 5-Azacytosine into DNA can directly impede DNA synthesis due to the formation of covalent DNMT-DNA adducts, which can block replication forks. wikipedia.orgoup.com This can lead to cell cycle arrest and, in some cases, apoptosis. wikipedia.orgnih.govspandidos-publications.com

Epigenetic Modulation and Gene Regulation by 5 Azacytosine

DNA Hypomethylation and Gene Reactivation

The primary mechanism of action of 5-Azacytosine involves its incorporation into DNA during replication. Once incorporated, the nitrogen at the 5' position of the pyrimidine (B1678525) ring prevents methylation by DNA methyltransferases researchgate.netmdpi.com. This leads to the irreversible binding and depletion of DNMTs, particularly DNMT1, trapping them on the DNA and inhibiting their activity researchgate.netrndsystems.comtocris.com. As a result, during subsequent rounds of DNA replication, the newly synthesized DNA strands are not methylated, leading to progressive DNA hypomethylation tandfonline.com. This reduction in DNA methylation can reverse the epigenetic silencing of genes, allowing for their re-expression rndsystems.comtocris.comtandfonline.comresearchgate.net. The demethylating properties of 5-Azacytidine (B1684299) were identified in the 1980s, leading to further studies on its role as an epigenetic modulator researchgate.net.

Reactivation of Tumor Suppressor Genes

Aberrant DNA hypermethylation in the promoter regions of tumor suppressor genes is a common epigenetic alteration observed in many cancers, leading to their silencing researchgate.nettandfonline.comnih.gov. 5-Azacytosine, by inhibiting DNMTs and inducing DNA hypomethylation, can effectively reverse this hypermethylation and reactivate the expression of these silenced tumor suppressor genes researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net. This reactivation is considered a key mechanism contributing to the potential anti-tumor activity of 5-Azacytosine and its related compounds researchgate.netnih.gov. Studies have shown that demethylating agents like 5-aza-2'-deoxycytidine can decrease methylation in targeted regions and restore gene expression researchgate.net. For example, hypermethylation of tumor suppressor genes such as RASSF1A and CDKN2A in hepatoblastoma can be reversed by DNMT inhibitors like 5-Azacytidine, which have shown promise in reactivating these silenced genes and inhibiting cancer cell growth researchgate.net. The reactivation of genes like p16 by demethylating agents has been shown to induce cell cycle arrest, indicating the functional restoration of the gene product medicinacomplementar.com.br.

Chromatin Remodeling and Histone Modifications

DNA methylation is intricately linked with chromatin structure and histone modifications, collectively forming an epigenetic code that regulates gene expression nih.govnih.govresearchgate.net. While 5-Azacytosine primarily targets DNA methylation, its effects can indirectly influence chromatin remodeling and histone modification patterns. DNA methylation can recruit histone methyltransferases, leading to the establishment of repressive histone marks such as H3K9me, which results in chromatin condensation researchgate.net. Conversely, histone acetylation is generally associated with an open chromatin state conducive to transcription nih.govresearchgate.net. Studies have shown that 5-Azacytidine treatment can lead to large changes in gene regulation and that certain gene classes may switch their repression mark upon treatment (from H3K27me3 to H3K9me3 and vice versa) nih.gov. Although the direct impact of 5-Azacytosine on histone modifications is an area of ongoing research, its ability to alter DNA methylation patterns can influence the recruitment of proteins that modify histones, thereby affecting chromatin accessibility and gene expression nih.govnih.gov.

Effects on Gene Expression Profiles: Transcriptomic Analysis

Transcriptomic analysis, often performed using techniques like RNA sequencing and microarray analysis, has been instrumental in understanding the widespread effects of 5-Azacytosine on gene expression profiles. Treatment with 5-Azacytosine can induce significant changes in the transcriptome, leading to the upregulation of previously silenced genes and the downregulation of others nih.govnih.govnih.gov. Microarray analysis has revealed significant changes in gene expression, including the upregulation of apoptosis-related genes and the downregulation of cell proliferation-related genes in cancer cell lines treated with 5-Azacytidine nih.gov. Transcriptomic analysis has also shown that 5-Azacytidine can influence gene expression through both DNA methylation-dependent and independent mechanisms nih.gov. In studies on plant systems, transcriptomic analysis has revealed that 5-Azacytidine can regulate various pathways under stress conditions peerj.comfrontiersin.org. For example, in Akebia trifoliata seedlings under saline-alkaline stress, 5-Azacytidine treatment influenced pathways related to plant hormone signal transduction, phenylpropanoid biosynthesis, and photosynthesis, among others peerj.com.

Here is a representation of differential gene expression findings from a transcriptomic analysis:

| Biological Process/Pathway | Effect of 5-Azacytidine Treatment (Example) | Reference |

| Apoptosis | Upregulation of related genes | nih.govmdpi.com |

| Cell Proliferation | Downregulation of related genes | nih.gov |

| Chemokine Signaling | Affected expression | mdpi.com |

| PI3K/AKT Pathway | Affected expression | mdpi.com |

| Plant Hormone Signal Transduction | Regulation of auxin pathway genes | peerj.com |

| Photosynthesis | Enhanced expression of photosystem genes | peerj.com |

Role in Cellular Differentiation and Reprogramming

5-Azacytosine has been shown to play a role in influencing cellular differentiation and facilitating cellular reprogramming. Its ability to induce DNA hypomethylation and reactivate silenced genes is particularly relevant in developmental processes where epigenetic modifications play a crucial role in establishing and maintaining cell fate mdpi.comnih.gov. 5-Azacytidine has been reported to improve the efficiency of reprogramming of stem cells and induce differentiation of mesenchymal stem cells into cardiomyocytes rndsystems.comtocris.com. It has been used in protocols to transdifferentiate cells in vitro pnas.org. The exposure of differentiated cells to 5-Azacytidine has been shown to re-establish the expression of pluripotency markers nih.gov.

Somatic Cell Reprogramming to Pluripotent Stem Cells

5-Azacytosine has been utilized to enhance the efficiency of somatic cell reprogramming to induced pluripotent stem cells (iPSCs). Reprogramming somatic cells to pluripotency often involves overcoming epigenetic barriers that maintain the differentiated state pnas.orgnih.gov. By reducing DNA methylation, 5-Azacytosine can help to "reset" the epigenetic landscape, making the somatic cells more amenable to reprogramming factors pnas.orgstemcell.comahajournals.org. It has been shown to increase the reprogramming efficiency of mouse fibroblasts to iPS cells by inducing full reprogramming of partially reprogrammed cells stemcell.com. Studies have demonstrated that treatment with 5-Azacytidine can increase reprogramming efficiency when used in conjunction with transcription factors ahajournals.orgnih.gov. Furthermore, 5-Azacytidine, in combination with growth factors, has been shown to convert primary somatic cells into induced multipotent stem (iMS) cells pnas.org. Chemical approaches, including the use of epigenetic regulators like 5-Azacytidine, are being explored to manipulate cell fate and generate human pluripotent stem cells researchgate.net.

Induction of Specific Cell Lineage Differentiation

5-Azacytosine (5-AzaC), a nucleoside analog, has been recognized for its ability to induce differentiation in various cell types, primarily through its inhibitory effect on DNA methyltransferases (DNMTs). This inhibition leads to DNA hypomethylation, which can reactivate genes silenced by methylation, thereby influencing cellular fate and promoting differentiation down specific lineages. The compound acts by being incorporated into DNA and RNA, and at therapeutic doses, it inhibits DNMTs, leading to a reduction in DNA methylation. oncotarget.comaacrjournals.org Specifically, 5-AzaC is a potent inhibitor of DNMT1, inducing its ubiquitin-dependent degradation. oncotarget.com This hypomethylation is suggested to occur because DNA synthesis continues even when there is insufficient active DNMT. aacrjournals.org

Research has demonstrated the capacity of 5-AzaC to induce differentiation in various cell types. For instance, it has been shown to convert the mouse embryonic cell line C3H 10T1/2 into differentiated chondrocytes, adipocytes, and skeletal muscle. nih.gov Clonal analysis indicated that 5-AzaC converts these cells into stable, determined, but undifferentiated stem cell lineages capable of differentiating into myofibers, chondrocytes, and adipocytes. nih.gov This conversion is accompanied by specific changes in protein synthetic patterns unique to each lineage. nih.gov It is proposed that 5-AzaC achieves this by hypomethylating "determination" regulatory loci that establish stem cell lineages with restricted differentiation potential. nih.gov These findings suggest that as few as 1-3 hypomethylation events per cell might be sufficient to activate these hypothesized regulatory loci. nih.gov

Furthermore, 5-AzaC has been investigated for its potential to induce differentiation of mesenchymal stem cells (MSCs) into various lineages. Studies have shown that 5-AzaC can promote the differentiation of MSCs towards myocytes and cardiomyocytes. diva-portal.orgmedcraveonline.comoup.com The treatment of bone marrow mesenchymal stem cells with 5-AzaC has resulted in the formation of cardiac-like cells. medcraveonline.com Combining 5-AzaC with other factors, such as angiotensin II or TGF-β, has shown enhanced differentiation of adipose-derived or bone marrow-derived MSCs towards cardiomyocytes, with increased expression of cardiac-specific genes like cTnT and GATA4. medcraveonline.comcjter.com

The effectiveness of 5-AzaC in inducing differentiation can be influenced by factors such as concentration and duration of exposure. Studies on human first-trimester fetal mesenchymal stem cells (hfMSCs) demonstrated that longer induction periods (e.g., 21 days compared to 24 or 48 hours) with 10 µmol/l 5-AzaC resulted in a higher percentage of cells differentiating into cardiomyocyte-like cells, exhibiting myotube-like structures and expressing myocardium-specific proteins. oup.comoup.com

In the context of cancer research, abnormal DNA hypermethylation is recognized as a potential therapeutic target, and DNA methylation-reducing drugs like 5-Azacytidine have been explored. oncotarget.com In a patient-derived IDH1 mutant glioma xenograft model, long-term administration of 5-Azacytidine led to reduced DNA methylation at promoter loci, induction of glial differentiation, and a significant reduction in tumor growth. oncotarget.com This suggests that promoting differentiation in cancer cells via demethylation can be a strategy for tumor regression.

While 5-AzaC is a powerful tool for inducing differentiation, the response can be complex and influenced by the specific cell type and experimental conditions. For example, while it promotes differentiation in some contexts, it can also induce cell death at higher concentrations. aacrjournals.orgmdpi.com

Modulation of Plant Somatic Embryogenesis

DNA methylation plays a significant role in regulating plant growth and development, including the process of somatic embryogenesis (SE). mdpi.comresearchgate.netresearchgate.net SE is a crucial biotechnological technique for plant propagation and genetic improvement, involving the development of somatic cells into embryos. researchgate.netoup.com The balance between hypomethylation and hypermethylation appears to be key to the success of SE. mdpi.comresearchgate.net

5-Azacytosine (5-AzaC), as a DNA methylation inhibitor, has been widely used to study the epigenetic mechanisms regulating plant SE. mdpi.comresearchgate.netresearchgate.net Its application in SE protocols aims to modify DNA methylation levels and consequently influence the embryogenic response. mdpi.comresearchgate.net Studies across various plant species, including Pinus pinaster, Brassica napus, Hordeum vulgare, and Theobroma cacao, have shown that 5-AzaC can have a positive impact on SE. mdpi.com

The effect of 5-AzaC on plant SE is species-dependent and highly influenced by the concentration used and the timing of application. mdpi.commdpi.com For instance, in coconut (Cocos nucifera L.), supplementing the culture medium with 15 µM 5-AzaC, in combination with specific auxins and thidiazuron (B128349), enhanced the formation of embryogenic calli, somatic embryos, and plantlet regeneration. researchgate.net Global DNA methylation levels peaked early in the culture, decreased after 5-AzaC pretreatment, and then re-established at a reduced level. researchgate.net Increased expression of DNA methyltransferase genes at initial and later stages indicated the importance of DNA methylation in the SE process. researchgate.net

However, the application of 5-AzaC does not always yield positive results. In Coffea canephora, adding 5-AzaC in the first seven days of SE inhibited the embryogenic response, while addition after 21 days showed positive effects. mdpi.com Similarly, in Arabidopsis thaliana, a completely inhibitory effect on SE was reported with 5-AzaC treatment. mdpi.com Studies on Brachypodium distachyon showed that a high concentration (50 µM) of 5-AzaC totally inhibited the induction of embryogenic masses, while a lower concentration (5 µM) led to callus formation with embryogenic masses in a small percentage of cases. mdpi.comnih.gov In carrot culture, inhibition of DNA methylation by 5-AzaC impeded the formation of embryogenic cell clumps. mdpi.comnih.gov

The timing of 5-AzaC application during SE is critical. In Acca sellowiana, adding 5-AzaC as a pretreatment had positive effects on embryo generation, whereas in D. carota and C. pepo, late addition of 5-AzaC had adverse effects. mdpi.com

Recent research on Taxodium hybrid 'Zhongshanshan' demonstrated that while high concentrations (>30 µM) of 5-AzaC inhibited callus proliferation, treatment with 5 µM improved the maturation rate and expedited SE formation. researcher.lifenih.gov Treatment with 5-AzaC also influenced SE during the second week of embryo induction, enhancing the maturation and germination rates of somatic embryos. researcher.lifenih.gov This study also suggested that 5-AzaC might promote SE by regulating redox homeostasis, as elevated levels of H2O2, SOD, POD, and AsA were observed during the cotyledonary embryo period in treated plants. researcher.lifenih.gov

Therapeutic Applications of 5 Azacytosine in Disease Models

Hematological Malignancies

5-Azacytosine has been extensively studied and utilized in the treatment of hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its efficacy in these disorders is largely attributed to its ability to induce differentiation and reduce the proliferation of aberrant hematopoietic cells.

Myelodysplastic Syndromes (MDS) Research

Myelodysplastic syndromes are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a high risk of transformation to AML. 5-Azacytosine has emerged as a standard-of-care treatment for higher-risk MDS. iiarjournals.orgnih.govhtct.com.brresearchgate.net

Research has also explored the molecular mechanisms underlying response to 5-azacytosine in MDS. Studies analyzing mutational and transcriptional profiles in hematopoietic stem/progenitor cells (HSPCs) of MDS patients before and after 5-azacytoscine therapy have shown that responders exhibit a greater reduction in mutational burden. frontiersin.org Transcriptional analysis revealed pre-treatment enrichment for pathways such as oxidative phosphorylation, MYC targets, and mTORC1 signaling in blast and hematological responders. frontiersin.org Conversely, blast non-response was associated with TNFα signaling and a leukemia stem cell signature, while hematological non-response was linked to cell-cycle related pathways. frontiersin.org

The median time to achieving a response to 5-azacytosine in MDS has been observed to be around 2 to 3 cycles, with the majority of responses occurring within the first 6 cycles. bloodresearch.or.kr However, some patients may achieve their best response after more extended treatment. bloodresearch.or.kr

Acute Myeloid Leukemia (AML) Research

5-Azacytosine is also a significant therapeutic agent for patients with AML, particularly for those who are not eligible for intensive chemotherapy. iiarjournals.orgmdpi.commdpi.com Its mechanism of action, involving DNA hypomethylation and the potential reactivation of silenced genes, contributes to its anti-leukemic effects.

Preclinical studies using syngeneic murine leukemia models have demonstrated that 5-azacytosine treatment can suppress leukemic burden and extend survival. mdpi.comnih.gov These studies also highlight the drug's ability to re-establish immune-related transcript expression and modulate the immune microenvironment, increasing CD4+ and CD8+ T-cells and Mac3+MHCII+ macrophages. mdpi.com However, the effects can be short-lived, with potential mechanisms of resistance involving increased immune checkpoint protein expression. mdpi.comnih.gov

Combination therapies involving 5-azacytosine are also being investigated in AML. For instance, a clinical trial is exploring the use of 5-azacytidine (B1684299) in combination with Relatlimab, Nivolumab (B1139203), and Venetoclax in newly diagnosed AML patients not fit for intensive chemotherapy, as well as in patients with relapsed or refractory AML. clinicaltrials.eu

Juvenile Myelomonocytic Leukemia (JMML) Research

Juvenile myelomonocytic leukemia (JMML) is a rare and aggressive childhood myelodysplastic/myeloproliferative neoplasm characterized by hyperactive RAS signaling. nih.govfrontiersin.orgashpublications.org While hematopoietic stem cell transplantation (HSCT) is the only curative option, 5-azacytidine is being investigated for its potential role in managing this disease, particularly as a bridge to transplantation or in relapsed cases. nih.govfrontiersin.orgashpublications.org

Research suggests that aberrant DNA methylation plays a significant role in JMML pathogenesis, providing a rationale for the use of hypomethylating agents like 5-azacytidine. frontiersin.orgresearchgate.net Studies have reported that 5-azacytidine can induce hematologic and molecular remissions in some children with JMML. nih.govashpublications.org

A single-center experience with 5-azacytidine in three JMML patients reported clinical partial responses in two patients and clinical stable disease in one patient after treatment. frontiersin.org Molecular analysis showed stable genetic disease in all three patients after 3 cycles. frontiersin.org Another retrospective analysis mentioned clinical and molecular responses to 5-azacytidine in a subset of JMML patients treated off-label before transplantation. ashpublications.org

Preclinical studies using xenograft models of JMML have shown that 5-azacytidine can reduce leukemic burden in various organs and deplete CD34+ stem/progenitor cells within the human leukemia population in bone marrow, suggesting a loss of JMML cells induced by forced differentiation. researchgate.netashpublications.org Genome-wide DNA methylation analysis in these models revealed global and profound DNA demethylation after 5-azacytidine treatment, with methylation profiles becoming more similar to healthy human CD34+ cells. researchgate.netashpublications.org

The prospective AZA-JMML-001 trial is evaluating upfront 5-azacytidine in JMML and has reported clinical partial responses in a significant proportion of patients, supporting its potential as a viable option for newly diagnosed children. frontiersin.orgfrontiersin.org

Here is a data table summarizing key findings from research on 5-Azacytosine in Hematological Malignancies:

| Disease Model | Study Type/Context | Key Findings | Source Indices |

| MDS | CALGB 9221 Trial (Higher-Risk) | 7% CR, 16% PR, longer median time to leukemic transformation/death (21 vs 13 months). | htct.com.bremjreviews.com |

| MDS | AZA-001 Trial (Higher-Risk) | Longer median OS (24.5 vs 15.0 months), delayed AML progression, reduced transfusion requirements. | emjreviews.comtandfonline.com |

| MDS | Molecular Profiling Study | Responders show greater reduction in mutational burden; specific pathway enrichments in responders (oxidative phosphorylation, MYC, mTORC1). | frontiersin.org |

| AML | Relapsed/Refractory AML (Retrospective) | Overall response rate 38% (21% CR); longer OS in responders; BM blasts <20% prognostic factor. | nih.gov |

| AML | Murine Xenograft Model | Suppressed leukemic burden, extended survival, modulated immune microenvironment (increased CD4+, CD8+, Mac3+MHCII+ cells). | mdpi.comnih.gov |

| JMML | Single-Center Experience | Clinical partial response/stable disease observed; stable genetic disease. | frontiersin.org |

| JMML | Xenograft Model | Reduced leukemic infiltration, depleted CD34+ progenitors, induced differentiation, profound DNA demethylation. | researchgate.netashpublications.org |

| JMML | AZA-JMML-001 Trial (Upfront) | Clinical partial responses observed in a significant proportion of patients. | frontiersin.orgfrontiersin.org |

Solid Tumors

While 5-azacytosine has a more established role in hematological malignancies, research is exploring its potential therapeutic applications in various solid tumors, often in combination with other agents. Its ability to reverse aberrant DNA hypermethylation and reactivate silenced genes is being investigated as a strategy to inhibit tumor growth and enhance sensitivity to other therapies.

Gliomas and Brain Tumors

Gliomas, including glioblastoma multiforme (GBM), are aggressive brain tumors where epigenetic alterations, such as DNA hypermethylation, can play a significant role. oup.commdpi.com Research has investigated the potential of 5-azacytosine, particularly in gliomas harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), which are often associated with a CpG island methylator phenotype (CIMP) and extensive DNA hypermethylation. oncotarget.comnih.govnih.gov

Preclinical studies using patient-derived IDH1 mutant glioma xenografts have demonstrated that 5-azacytosine treatment can lead to a reduction in DNA methylation of promoter loci, induction of glial differentiation, reduced cell proliferation, and a significant reduction in tumor growth. oncotarget.comnih.gov Tumor regression was observed in these models, with no signs of re-growth even after discontinuation of therapy in some cases. oncotarget.comnih.govneurosciencenews.com These findings suggest a durable therapeutic response in this specific glioma subtype. oncotarget.com

Further preclinical research has explored the combination of 5-azacytosine with temozolomide (B1682018) (TMZ), a standard chemotherapy for gliomas. Studies have shown that this combination can enhance the therapeutic effect and extend survival in IDH1 R132H mutant glioma models. oup.comnih.gov 5-azacytosine has been found to reduce cell growth and increase the expression of glial fibrillary acidic protein (GFAP), an astrocyte lineage marker, in IDH1 R132H mutant glioma cells, suggesting the release of differentiation block induced by epigenetic modulation. oup.com

Clinical experience with 5-azacytosine in IDH1/2-mutant recurrent gliomas is limited but suggests possible antitumor activity in a subset of patients with a manageable toxicity profile. nih.gov Ongoing prospective trials are further evaluating the efficacy of 5-azacytidine in this patient population. nih.gov

5-Azacytidine is also being investigated in clinical trials for other brain tumors, such as recurrent or residual posterior fossa ependymoma, in combination with other agents like trastuzumab. braintumor.org Another phase I trial is exploring the fourth ventricular administration of 5-azacytidine with nivolumab for recurrent medulloblastoma, ependymoma, and other CNS malignancies. braintumor.org

Bladder Cancer

Bladder cancer is another solid tumor where epigenetic alterations, including aberrant DNA methylation, contribute to disease development and progression. researchgate.netmdpi.comspandidos-publications.com Research has explored the potential of 5-azacytosine to inhibit bladder cancer cell proliferation and reverse drug resistance. researchgate.netspandidos-publications.comiiarjournals.orgnih.gov

Studies have shown that 5-azacytosine can inhibit the proliferation of bladder cancer cells by reversing the aberrant hypermethylation of tumor suppressor genes like hepaCAM. researchgate.netmdpi.comspandidos-publications.comnih.gov This reversal of hypermethylation is associated with the downregulation of DNMT3A/3B expression and the re-expression of hepaCAM. researchgate.netspandidos-publications.com In vitro studies have demonstrated that 5-azacytosine can arrest bladder cancer cells at the G0/G1 phase. researchgate.netspandidos-publications.com In vivo experiments using nude mice with bladder cancer xenografts have shown that 5-azacytosine can markedly alter the expression of DNMT3A/3B and hepaCAM and inhibit tumor growth. researchgate.netspandidos-publications.com

Furthermore, 5-azacytosine has been investigated for its ability to reverse drug resistance in bladder cancer cells, particularly to commonly used chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913). iiarjournals.orgnih.goviiarjournals.org Pre-treatment of bladder cancer cells with 5-azacytidine has been shown to enhance sensitivity to cisplatin and docetaxel treatment, suggesting that epigenetic therapy may restore chemosensitivity by upregulating epigenetically silenced genes essential for apoptosis. iiarjournals.orgnih.goviiarjournals.org Studies have observed increased cytotoxicity of both cisplatin and docetaxel in bladder cancer cells pretreated with 5-azacytidine. iiarjournals.orgiiarjournals.org

Combination strategies involving 5-azacytidine and other agents have also been explored in bladder cancer. For instance, combining 5-azacytidine with depsipeptide, a histone deacetylase inhibitor, has shown additive/synergistic cytotoxicity and inhibited tumor growth in bladder cancer xenograft models. aacrjournals.org

Here is a data table summarizing key findings from research on 5-Azacytosine in Solid Tumors:

| Disease Model | Study Type/Context | Key Findings | Source Indices |

| IDH1 Mutant Glioma | Patient-Derived Xenograft | Reduced DNA methylation, induced differentiation, reduced proliferation, significant tumor growth reduction, observed tumor regression. | oncotarget.comnih.gov |

| IDH1 R132H Mutant Glioma | Preclinical (In vitro and In vivo) | Reduced cell growth, increased GFAP expression, extended survival (single agent and with TMZ), enhanced therapeutic effect with TMZ combination. | oup.comnih.gov |

| Recurrent Glioma | Clinical Case Series (IDH1/2-mutant) | Manageable toxicity profile, possible antitumor activity in a subset of patients. | nih.gov |

| Bladder Cancer | In vitro and In vivo Studies | Inhibited cell proliferation, reversed hepaCAM hypermethylation (downregulation of DNMT3A/3B), arrested cells at G0/G1, inhibited tumor growth in xenografts. | researchgate.netspandidos-publications.comnih.gov |

| Bladder Cancer | Drug Resistance Studies (Cisplatin, Docetaxel) | Enhanced sensitivity to cisplatin and docetaxel after pre-treatment with 5-azacytidine, restored chemosensitivity. | iiarjournals.orgnih.goviiarjournals.org |

| Bladder Cancer | Combination Study (with Depsipeptide) | Additive/synergistic cytotoxicity, inhibited tumor growth in xenografts. | aacrjournals.org |

Colorectal Cancer

Investigations into the role of 5-azacytidine in colorectal cancer (CRC) have explored its ability to modulate gene expression through DNA demethylation. Studies have shown that 5-azacytidine can reverse the extinguished expression of exogenously introduced retroviral genes in various colorectal cancer cell lines, an effect associated with DNA methylation. This reversal suggests that aberrant DNA methylation might contribute to genetic instability in cancer cells, and demethylating agents like 5-azacytidine could play a role in addressing this. pnas.org

Furthermore, research has examined the impact of 5-azacytidine on specific genes involved in CRC development. For instance, an in vitro study investigated the effect of 5-azacytidine on the expression of LncRNA UCA1, LncRNA LINC00970, and Wnt genes in colorectal cancer cells. The Wnt/β-catenin pathway is crucial in CRC development, and its inhibition, partly through methylation, is seen as a potential therapeutic strategy. 5-Azacytidine, as a demethylating agent, was found to influence the expression of these markers. In HT-29 colorectal cancer cells, treatment with 5-azacytidine increased UCP2 expression and decreased DNMT activity. redalyc.orgmedsci.org

Studies comparing 5-azacytidine with other demethylating agents, such as decitabine (B1684300), in colorectal cancer cells have revealed contrasting delayed effects on cell viability, clonogenicity, and the expression of certain genes like CDKN1A, CCND1, MDM2, MYC, CDKN2A, and GLB1. nih.gov While the efficacy of 5-azacytidine as a monotherapy for solid tumors, including CRC, has been considered unsatisfactory, its potential in combination therapies is being explored. nih.gov

Other Solid Tumor Investigations

Beyond colorectal cancer, 5-azacytidine has been investigated in various other solid tumor types. Its mechanism of action, primarily the inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation and subsequent gene expression changes, forms the basis of these investigations. fishersci.caaacrjournals.org

A phase I trial explored the combination of 5-azacytidine with sodium phenylbutyrate in patients with refractory solid tumors, including prostate, kidney, esophageal, breast, sarcoma, bladder, liver, and lung cancers, as well as mesothelioma. aacrjournals.org This study aimed to determine the optimal dose and schedule and evaluate the pharmacokinetics, pharmacodynamics, and antineoplastic effects of the combination. aacrjournals.org Preclinical data suggested that epigenetic modulation through inhibiting both DNA methyltransferases and histone deacetylases could lead to robust expression of previously silenced genes, particularly tumor suppressor genes. aacrjournals.org

Research in glioblastoma models, specifically PTEN-deficient glioblastoma, has investigated the combination of 5-azacytidine with EZH2 inhibitors. This combination demonstrated enhanced antitumor immunity by activating a viral mimicry response. bmj.com While 5-azacytidine monotherapy showed limited benefit in PTEN-deficient tumors in this model, the combination therapy effectively overcame resistance. bmj.com

5-Azacytidine has also been reported to suppress proliferation and metastasis in esophageal cancer cells by upregulating the expression of SOX17 and CDH1, likely by inhibiting the methylation of their promoters. nih.gov

Antiviral Strategies

5-Azacytidine has demonstrated antiviral activity against several viruses, with research exploring different mechanisms, including lethal mutagenesis and targeting of viral RNA methylation. nih.govasm.orgnih.gov

Anti-HIV Activity and Lethal Mutagenesis

Studies have shown that 5-azacytidine can inhibit Human Immunodeficiency Virus Type 1 (HIV-1) infectivity through a mechanism involving lethal mutagenesis. nih.govnih.gov This occurs through its incorporation into both viral RNA and DNA. nih.gov The more potent antiviral activity is attributed to the incorporation of 5-azacytidine into viral DNA following its reduction to the 2′-deoxy form (5-aza-2′-deoxycytidine). nih.govasm.org This incorporation during reverse transcription leads to a significant increase in transition mutations within the provirus, consistent with lethal mutagenesis. nih.govnih.gov

Analysis of HIV-1 mutation spectra in the presence of 5-azacytidine has shown an enrichment in G-to-C transversion mutations, further supporting reverse transcription as a primary antiviral target. nih.govasm.org While 5-azacytidine can also be incorporated into viral RNA during transcription, its effect on the early phase of HIV-1 replication (reverse transcription) appears more robust. nih.govnih.gov

Research comparing 5-azacytidine and 5-aza-2′-deoxycytidine has shown that they induce highly similar patterns of mutation in HIV-1, suggesting that 5-azacytidine primarily enhances HIV-1 mutagenesis after conversion to 5-aza-2′-deoxycytidine. asm.org This conversion is supported by the detection of 5-aza-dCTP in cells treated with 5-azacytidine. asm.org

Influenza Virus Studies

Lethal mutagenesis has also been investigated as a broad-spectrum antiviral strategy against RNA viruses, including influenza virus, using mutagenic drugs like 5-azacytidine. researchgate.net Studies have shown that 5-azacytidine is active against influenza virus strains, reducing viral titer in a concentration-dependent manner. asm.org

Similar to its effect on HIV-1, 5-azacytidine has been shown to increase the frequency of mutations in influenza virus populations, leading to a decrease in the virus's specific infectivity, indicative of a mutagenic mode of action. researchgate.netasm.org Serial passage of influenza virus in sublethal concentrations of 5-azacytidine did not lead to population-wide resistance, and sequencing revealed genome-wide accumulation of mutations at low frequency. researchgate.net

Implications in Aging Research

Research suggests that 5-azacytidine may have implications in aging research, particularly through its effects on DNA methylation and cellular senescence. Age-related deterioration of mesenchymal stem cells (MSCs) is associated with increased DNA methylation status and accumulation of oxidative stress factors. nih.gov

Studies have indicated that treatment with 5-azacytidine can reverse the aged phenotype of MSCs. nih.gov This reversal is associated with an increased proliferation rate, decreased accumulation of oxidative stress factors, and a reduction in DNA methylation status. nih.gov Simultaneously, the mRNA levels of TET proteins, involved in the demethylation process, were found to be elevated in these cells. nih.gov These findings suggest that 5-azacytidine could potentially slow down or reverse age-related degenerative changes in MSCs. nih.gov

Other Non-Oncological Therapeutic Research

Beyond cancer and antiviral applications, 5-azacytidine has been explored in other non-oncological therapeutic research. Its ability to induce epigenetic modifications has led to investigations in areas such as regenerative medicine.

For instance, research indicates that 5-azacytidine can promote differentiation in human mesenchymal stem cells towards a myocardial lineage, suggesting potential applications in regenerative medicine.

Interactive Data Tables:

| Cancer Type | Cell Line(s) | Effect of 5-Azacytidine | Key Findings | Source |

| Colorectal Cancer | HT-29 | Increased UCP2 expression, decreased DNMT activity | 5-azacytidine influences UCP2 expression and methylation in CRC cells. | medsci.org |

| Colorectal Cancer | Various CRC lines | Reversal of silenced retroviral gene expression | Associated with DNA demethylation and potential impact on genetic instability. | pnas.org |

| Esophageal Cancer | EC9706 | Suppressed proliferation and metastasis | Upregulation of SOX17 and CDH1 expression by inhibiting promoter methylation. | nih.gov |

| Glioblastoma | PTEN-deficient | Enhanced antitumor immunity (in combination) | Activation of viral mimicry response when combined with EZH2 inhibitors. | bmj.com |

| Virus Type | Effect of 5-Azacytidine | Mechanism | Source |

| HIV-1 | Inhibition of infectivity, increased mutation frequency | Incorporation into viral DNA and RNA, leading to lethal mutagenesis, primarily via 5-aza-2'-deoxycytidine. | nih.govasm.orgnih.gov |

| Influenza Virus | Reduced viral titer, increased mutation frequency | Lethal mutagenesis. | researchgate.netasm.org |

| SARS-CoV-2 | Inhibits infection (IC50 values reported in Vero E6 and Calu-3 cells) | Decreased m5C methylation rate of viral RNA, sequestration of m5C RNA methyltransferases. | nih.gov |

Mechanisms of Resistance to 5 Azacytosine and Strategies for Overcoming Resistance

Intrinsic and Acquired Resistance Pathways

The development of resistance to 5-azacytidine (B1684299) is a multifaceted process involving alterations in drug uptake, metabolism, target interaction, and downstream cellular responses chemicalbook.comnih.gov. Both intrinsic and acquired resistance can stem from these altered pathways nih.gov.

Molecular and Genetic Determinants of Resistance

Resistance to 5-azacytidine can be driven by specific molecular and genetic changes. Alterations in the expression or activity of enzymes involved in the drug's metabolism are key determinants chemicalbook.comnih.gov. 5-azacytidine requires phosphorylation to its active monophosphate form, a step primarily catalyzed by uridine-cytidine kinase 2 (UCK2) chemicalbook.comnih.govbiorxiv.org. Mutations or decreased expression of UCK2 can lead to reduced drug activation and subsequent resistance nih.govmdpi.comniph.go.jp. Conversely, increased activity of cytidine (B196190) deaminase (CDA), an enzyme that degrades 5-azacytidine to the inactive 5-azauridine, can also contribute to resistance by reducing the effective intracellular concentration of the active drug chemicalbook.combiorxiv.org.

Transport of 5-azacytidine into cells is mediated by nucleoside transporters, such as human concentrative nucleoside transporter 1 (hCNT1) and human equilibrative nucleoside transporter 1 (hENT1) niph.go.jpresearchgate.net. Decreased expression or function of these transporters can limit intracellular drug accumulation, leading to resistance researchgate.net.

Beyond drug metabolism and transport, alterations in DNA methyltransferases themselves can play a role. While 5-azacytidine's mechanism involves inhibiting DNMTs, changes in DNMT expression levels or mutations could theoretically impact sensitivity, although the relationship is complex and not fully elucidated mdpi.commdpi.com.

Studies have also identified deregulation of various cancer-related pathways in 5-azacytidine resistant cells, including the phosphatidylinositol-3 kinase (PI3K) signaling pathway mdpi.comnih.govresearchgate.net. Mutations in genes such as TET2, DNMT3A, IDH1/2, ASXL1, CBL, RAS, and SF3B1 have been associated with varied responses to hypomethylating agents, although their specific roles in 5-azacytidine resistance are still under investigation mdpi.comresearchgate.net. For instance, loss of Dnmt3a has been shown to confer resistance to certain therapies in mouse models of myeloproliferative neoplasms, which could potentially impact the response to 5-azacytidine ashpublications.org.

Role of Cell Cycle Progression in Resistance

5-Azacytidine is a cell cycle-specific drug, with its incorporation into DNA primarily occurring during the S phase chemicalbook.comspandidos-publications.com. Therefore, alterations in cell cycle progression can significantly influence sensitivity and contribute to resistance iiarjournals.orgspandidos-publications.com. Resistance has been linked to the re-establishment of the G2/M checkpoint, which may allow resistant cells to evade the cytotoxic effects of the drug nih.govresearchgate.net. Studies have shown that 5-azacytidine can induce cell cycle arrest, particularly in the G0 to G1 phase, and decrease proliferation in sensitive cells haematologica.org. Resistant cells may exhibit altered cell cycle kinetics that reduce the opportunity for drug incorporation into DNA or allow for repair mechanisms to mitigate damage nih.govspandidos-publications.comhaematologica.org. For example, in some resistant cells, 5-azacytidine treatment caused a proliferative burst while inhibiting cell cycle progression in sensitive cells liverpool.ac.uk. The drug's effect on cell cycle regulatory proteins, such as the induction of p16 expression and subsequent dephosphorylation of RB, can be abrogated in resistant cells nih.govniph.go.jphaematologica.org.

Combination Therapies to Enhance Efficacy and Overcome Resistance

To circumvent 5-azacytidine resistance and improve treatment outcomes, various combination therapy strategies are being explored acs.orgashpublications.orgmdpi.comresearchgate.netnih.govoaepublish.comnih.govnih.govacs.org. These approaches aim to target multiple pathways simultaneously, restore drug sensitivity, or enhance the cytotoxic effects oaepublish.comnih.gov.

Synergistic Epigenetic Modulators

Combining 5-azacytidine with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, has shown synergistic activity in preclinical models and clinical trials acs.orgmdpi.comnih.govnih.gov. The rationale behind this combination is that DNA methylation and histone acetylation are interconnected epigenetic mechanisms regulating gene expression nih.gov. While 5-azacytidine targets DNA methylation, HDAC inhibitors promote histone acetylation, leading to a more open chromatin structure and facilitating gene re-expression nih.gov. This synergistic epigenetic modulation can reactivate silenced tumor suppressor genes or genes involved in apoptosis and cell cycle control, thereby enhancing sensitivity to 5-azacytidine or other cytotoxic agents iiarjournals.orgacs.orgnih.govacs.org. For example, the combination of 5-azacytidine and valproic acid (an HDAC inhibitor) has demonstrated synergistic anticancer activity and was found to be safe in patients with advanced cancers, inducing significant decreases in global DNA methylation and increases in histone acetylation nih.govnih.gov.

Co-administration with Chemotherapeutic Agents

Combining 5-azacytidine with conventional chemotherapeutic agents is another strategy to overcome resistance and enhance efficacy acs.orgresearchgate.netnih.govnih.govacs.orgashpublications.orgashpublications.org. 5-Azacytidine's ability to induce DNA hypomethylation and alter gene expression can resensitize resistant cells to chemotherapy iiarjournals.orgmdpi.comnih.gov. For instance, pretreatment with 5-azacytidine has been shown to enhance the sensitivity of cisplatin-resistant bladder cancer cells to cisplatin (B142131) and docetaxel (B913), potentially by reactivating epigenetically silenced genes involved in apoptosis and cell cycle regulation iiarjournals.orgnih.gov. Similarly, sequential treatment with epigenetic drugs like 5-azacytidine and chemotherapeutic agents has demonstrated highly synergistic effects in overcoming drug resistance in breast cancer cells acs.org.

The combination of 5-azacytidine with venetoclax, a BCL-2 inhibitor, has become a standard treatment for certain AML patients nih.govashpublications.orgmdpi.comresearchgate.net. This combination leverages 5-azacytidine's epigenetic effects and venetoclax's targeting of the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells and contributes to resistance oaepublish.comashpublications.orgresearchgate.net. While this combination shows promising response rates, acquired resistance remains an issue, often involving increased levels of other anti-apoptotic proteins like MCL-1 ashpublications.orgnih.govresearchgate.net.

Targeting Survival Pathways in Resistant Cells

In addition to epigenetic and chemotherapeutic combinations, targeting survival pathways that are activated or become more critical in 5-azacytidine resistant cells is a promising approach acs.orgresearchgate.net. Resistant cells may rely on specific signaling pathways or anti-apoptotic proteins for their survival niph.go.jpresearchgate.netresearchgate.netfrontiersin.org. Inhibiting these pathways can selectively target resistant cell populations and restore sensitivity mdpi.comresearchgate.net. For example, studies have identified deregulation of the PI3K signaling pathway in 5-azacytidine resistant cells, suggesting that inhibitors of this pathway could be used in combination strategies mdpi.comnih.govresearchgate.net. Upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL has also been implicated in resistance, making inhibitors targeting these proteins potential candidates for combination therapy ashpublications.orgoaepublish.comnih.govresearchgate.net. Furthermore, strategies targeting leukemia stem cells (LSCs), which may be enriched in resistant populations, are being investigated frontiersin.org.

Data Table: Molecular and Genetic Determinants of 5-Azacytosine Resistance

| Gene/Protein | Role in 5-Azacytosine Action/Resistance | Effect of Alteration on Resistance | References |

| UCK2 | Catalyzes phosphorylation of 5-azacytidine (activation) | Decreased expression/mutation leads to resistance | nih.govbiorxiv.orgmdpi.comniph.go.jp |

| CDA | Degrades 5-azacytidine (inactivation) | Increased activity leads to resistance | chemicalbook.combiorxiv.orgnih.gov |

| hCNT1, hENT1 | Nucleoside transporters (drug uptake) | Decreased expression/function leads to resistance | niph.go.jpresearchgate.netnih.gov |

| DNMTs | Target enzymes of 5-azacytidine | Complex role, potential impact on sensitivity | mdpi.combiorxiv.orgmdpi.com |

| MCL-1, BCL-XL | Anti-apoptotic proteins | Upregulation contributes to resistance (especially in combinations) | ashpublications.orgoaepublish.comnih.govresearchgate.net |

| PI3K signaling pathway | Survival pathway | Deregulation observed in resistant cells | mdpi.comnih.govresearchgate.net |

Data Table: Examples of Combination Therapies to Overcome 5-Azacytosine Resistance

| Combination Agent | Class of Agent | Rationale for Combination | Observed Effect | References |

| Valproic Acid | HDAC Inhibitor | Synergistic epigenetic modulation, gene re-expression | Synergistic anticancer activity, decreased DNA methylation, increased histone acetylation | nih.govnih.gov |

| Cisplatin, Docetaxel | Chemotherapeutic Agents | Resensitize resistant cells, reactivate silenced genes | Enhanced sensitivity in resistant cells | iiarjournals.orgmdpi.comnih.gov |

| Venetoclax | BCL-2 Inhibitor | Target anti-apoptotic protein BCL-2, synergistic killing | Improved response rates in AML, resistance can develop (MCL-1 upregulation) | oaepublish.comnih.govashpublications.orgmdpi.comresearchgate.net |

| Teriflunomide | DHODH Inhibitor | Block de novo pyrimidine (B1678525) synthesis in resistant cells | Restores 5-azacytidine sensitivity | mdpi.comoncotarget.com |

| EZH2 Inhibitor (EPZ-6438) | EZH2 Inhibitor | Epigenetic reprogramming, enhance anti-tumor immunity | Synergistic restoration of type I IFN signaling, overcome resistance in PTEN-deficient tumors | nih.gov |

| Pegylated interferon alpha | Immunomodulator | Target leukemia stem cells, overcome resistance in specific mutations | Overcomes resistance in JAK2-V617F;Dnmt3aΔ/Δ MPN in mouse models | ashpublications.org |

Development of Novel 5-Azacytosine Derivatives with Improved Resistance Profiles

The development of resistance to 5-azacytosine (azacitidine) and its deoxy analog, decitabine (B1684300), presents a significant challenge in the treatment of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These nucleoside analog prodrugs are processed by pyrimidine metabolism into nucleotide analogs that primarily target DNA methyltransferase 1 (DNMT1), leading to DNA hypomethylation. biorxiv.org Resistance mechanisms can involve adaptive responses within the pyrimidine metabolism network, such as altered expression of enzymes like cytidine deaminase (CDA), uridine-cytidine kinase (UCK), and deoxycytidine kinase (DCK). biorxiv.org High CDA expression, for instance, can rapidly catabolize these prodrugs into inactive uridine (B1682114) counterparts. biorxiv.org

To circumvent these resistance mechanisms and improve therapeutic outcomes, research has focused on developing novel 5-azacytosine derivatives and strategies. One approach involves the synthesis of prodrugs with enhanced stability and improved cellular uptake, potentially bypassing certain resistance pathways like reduced membrane transport mediated by human equilibrative nucleoside transporter-1 (hENT1). oaepublish.com For example, an elaic ester of azacitidine, CP-4200, has shown reduced dependence on membrane transporters for activity in cells with low hENT1 levels. oaepublish.com

Another strategy explores modifications to the 5-azacytosine structure to enhance stability and activity or alter metabolic processing. The novel 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine nucleoside (2'F-araAC) has demonstrated high antiproliferative activity in vitro and increased hydrolytic stability compared to azacitidine and decitabine. researchgate.netscirp.org Studies with 2'F-araAC in P388 and L1210 mouse leukemia cell lines showed significant reduction in DNMTs activity and induction of G2/M cell cycle arrest and apoptosis. researchgate.netscirp.org Apoptosis rates were notably higher with 2'F-araAC treatment compared to controls in these cell lines. researchgate.netscirp.org

| Compound | Cell Line | DNMT Activity Reduction (at 10 µM) | Apoptosis Induction (vs control) |

| 2'F-araAC | P388 | Significant | 54.53% vs 2.88% |

| 2'F-araAC | L1210 | Significant | 43.35% vs 5.25% |

| Azacitidine | P388 | Not specified | Similar to 2'F-araAC at IC50 |

| Decitabine | P388 | Not specified | Similar to 2'F-araAC at IC50 |

| Azacitidine | L1210 | Not specified | Similar to 2'F-araAC at IC50 |

| Decitabine | L1210 | Not specified | Similar to 2'F-araAC at IC50 |

Note: Data on DNMT activity reduction and apoptosis induction for Azacitidine and Decitabine at 10 µM were not explicitly available in the provided snippets for direct comparison with 2'F-araAC at this specific concentration. The table reflects data points found regarding 2'F-araAC's effects and mentions of comparable activity of Azacitidine and Decitabine at their respective IC50 concentrations.

Further research into novel derivatives includes 5,6-dihydro-2'-deoxy-5-azacytidine, which was found to be less cytotoxic but more stable than 2'-deoxy-5-azacytidine, inducing comparable DNA hypomethylation and gene reactivation. researchgate.net Arabinosyl-5-azacytosine (ara-AC), a compound combining structural elements of cytosine arabinoside and 5-azacytidine, has also been investigated. researchgate.net While phosphorylated by deoxycytidine kinase and incorporated into DNA to inhibit synthesis, cell lines resistant to cytosine arabinoside due to deoxycytidine kinase deficiency show cross-resistance to ara-AC. researchgate.net However, ara-AC does not readily undergo deamination, potentially offering an advantage where high cytidine deaminase activity is a resistance factor. researchgate.net

Beyond single-agent derivatives, combination strategies are being explored. For instance, combining 5-azacytidine with the immunomodulator teriflunomide, which inhibits de novo pyrimidine synthesis, has shown potential to overcome and prevent azacitidine resistance in leukemia cells by restoring pyrimidine salvage pathways. nih.gov Another combination strategy involves synergistic interactions between 5-azacytidine or decitabine and the Smac mimetic BV6, which can induce cell death in AML cells, including those resistant to apoptosis, by triggering necroptosis. nih.gov

The development of novel 5-azacytosine derivatives and strategic combinations continues to be an active area of research aimed at improving efficacy and overcoming resistance in hematological malignancies and potentially other cancers.

Preclinical Research and Experimental Models for 5 Azacytosine Studies

In Vitro Cell Culture Models

In vitro cell culture models are essential tools for initial investigations into the cellular and molecular effects of 5-Azacytosine. They allow for controlled studies on cell viability, proliferation, differentiation, apoptosis, and epigenetic modifications.

Established Human and Murine Cell Lines

Established cell lines derived from various human and murine tissues are widely used to study the direct effects of 5-Azacytidine (B1684299). These models provide a consistent and reproducible system for high-throughput screening and mechanistic studies.

Studies have demonstrated that 5-Azacytidine can decrease cell viability and proliferation in a dose-dependent manner across various human cancer cell lines, including those from acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (JHH-6, HuH-7), nasopharyngeal carcinoma (CNE2, SUNE1), glioblastoma (U87MG, U373MG), B-lymphoma, myeloma, and squamous lung carcinoma. nih.govnih.govmdpi.complos.orgresearchgate.netnih.gov For instance, 5-Azacytidine decreased cell growth and proliferation and increased apoptosis in P39 cells in a dose-dependent manner. nih.gov In MCF-7 breast cancer cells, entrapment of 5-Azacytidine into solid lipid nanoparticles enhanced its cytotoxicity. nih.gov Human hepatocellular carcinoma cell lines JHH-6 and HuH-7, as well as the rat cell line N1-S1, showed downregulated cell viability, growth, migration, and adhesion upon 5-Azacytidine treatment. mdpi.com Nasopharyngeal carcinoma cell lines CNE2 and SUNE1 also exhibited dose-dependent growth inhibition with IC50 values ranging from approximately 0.6 to 4.9 µg/mL. nih.gov Treatment of glioblastoma cell lines U87MG and U373MG, along with patient-derived glioblastoma cell lines C1 and C2, resulted in decreased cell viability. researchgate.net Furthermore, 5-Azacytidine treatment of human cell lines, including B-lymphoma, myeloma, and squamous lung carcinoma, could lead to profound alterations in clonogenicity and growth rate, with some clones exhibiting significantly shorter population doubling times and higher cloning efficiencies. nih.gov

Murine cell lines are also valuable for studying 5-Azacytidine's effects, particularly in the context of syngeneic models where the immune system is intact. The murine acute myeloid leukemia cell lines C1498 and FBL3 have been used to evaluate the activity of 5-Azacytidine. nih.govmdpi.com In these cell lines, 5-Azacytidine treatment inhibited growth in vitro and increased endogenous transcripts for antigen presentation machinery. nih.govmdpi.com Highly tumorigenic, myogenically defective T984-15 murine cells treated with 5-Azacytidine showed induction of myogenic differentiation and generally suppressed tumorigenic potential. nih.gov However, tumorigenic suppression was independent of differentiation induction in this model. nih.gov Murine pancreatic ductal adenocarcinoma cell line Pan02 also showed decreased cell viability and upregulated expression of transcripts for antigen presentation machinery and T cell chemokines following 5-Azacytidine treatment. frontiersin.org

Data on the effect of 5-Azacytidine on cell viability in selected cell lines:

| Cell Line (Species, Tissue) | Effect of 5-Azacytidine | Key Findings | Source |

|---|---|---|---|

| P39 (Human, Myeloid) | Decreased cell growth and proliferation, increased apoptosis | Dose-dependent effects; exposure time (24-72h) at 0.5-1 µM did not significantly affect variables. | nih.gov |

| MCF-7 (Human, Breast Adenocarcinoma) | Enhanced cytotoxicity when encapsulated in SLNs | Entrapment into solid lipid nanoparticles improved anti-tumor performance. | nih.gov |

| JHH-6, HuH-7 (Human, Hepatocellular Carcinoma) | Downregulated cell viability, growth, migration, adhesion | Upregulation of miR-139-5p and downstream effects on proliferative and migratory pathways. | mdpi.com |

| N1-S1 (Rat, Hepatocellular Carcinoma) | Downregulated cell viability, growth, migration, adhesion | Similar effects to human HCC cell lines. | mdpi.com |

| CNE2, SUNE1 (Human, Nasopharyngeal Carcinoma) | Inhibited growth (IC50 0.6-4.9 µg/mL), enhanced radiosensitivity, increased apoptosis | Decreased promoter methylation and upregulated epigenetically silenced genes. | plos.orgnih.gov |

| U87MG, U373MG (Human, Glioblastoma) | Decreased cell viability | Consistent decrease with increasing concentrations. | researchgate.net |

| C1, C2 (Patient-derived Human, Glioblastoma) | Decreased cell viability | Consistent decrease with increasing concentrations. | researchgate.net |

| B-lymphoma, Myeloma, Squamous lung carcinoma (Human) | Altered clonogenicity and growth rate | Some clones showed significantly shorter PDT and higher CE, correlated with hypomethylation. | nih.gov |

| C1498, FBL3 (Murine, Acute Myeloid Leukemia) | Inhibited growth, increased antigen presentation transcripts | Responsive to HMA treatment in vitro and in vivo. | nih.govmdpi.com |

| T984-15 (Murine, Myoblastic) | Induced myogenic differentiation, suppressed tumorigenicity | Effects on differentiation and tumorigenicity could be dissociated. | nih.gov |

Patient-Derived Models

Patient-derived models, including patient-derived cell lines and organoids, offer a more clinically relevant in vitro system by maintaining some of the heterogeneity and characteristics of the original tumor.

Patient-derived glioblastoma cell lines (C1 and C2) have shown decreased cell viability upon treatment with 5-Azacytidine, similar to established glioblastoma cell lines. researchgate.net Patient-derived xenograft (PDX) models, which involve implanting patient tumor cells into immunocompromised mice, are also utilized, and cells derived from these xenografts can sometimes be cultured in vitro for further study. nih.govresearchgate.net Studies using patient-derived MDS/AML samples have generated transplantable murine PDX models to investigate resistance to 5-Azacytidine and Venetoclax. researchgate.netfrontiersin.org In vitro testing using these patient-derived models can help identify candidate agents to overcome resistance. researchgate.netfrontiersin.org While the primary focus of PDX models is in vivo, their derivation involves patient material and can sometimes lead to the establishment of cell cultures that retain characteristics of the original tumor.

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects of 5-Azacytidine, its pharmacokinetics, efficacy against tumor growth and metastasis, and its impact on the tumor microenvironment and immune system in a complex biological system.

Murine Leukemia Models

Murine leukemia models, both syngeneic and those using human cell lines (xenografts), are extensively used to study the effects of 5-Azacytidine on leukemia progression and treatment response.

Syngeneic murine leukemia models, such as those using the C1498 and FBL3 cell lines in immunocompetent mice, are valuable for studying the interplay between 5-Azacytidine and the immune system. nih.govmdpi.com In these models, 5-Azacytidine treatment suppressed leukemic burden and extended survival. nih.govmdpi.com The C1498-FLuc transplantable model, which is immune-competent, replicates many aspects of the human AML response to 5-Azacytidine, including a significant increase in survival followed by eventual relapse. nih.govmdpi.com Studies in these models have shown that 5-Azacytidine treatment can re-establish immune-related transcript expression and alter the immune microenvironment, increasing CD4+ and CD8+ T-cells and Mac3+MHCII+ macrophages while decreasing monocytes and neutrophils. nih.govmdpi.com

Xenograft Models of Malignancies

Xenograft models, typically involving the transplantation of human cancer cells or tissues into immunocompromised mice, are used to assess the in vivo efficacy of 5-Azacytidine against a variety of solid tumors.